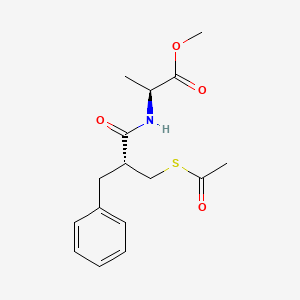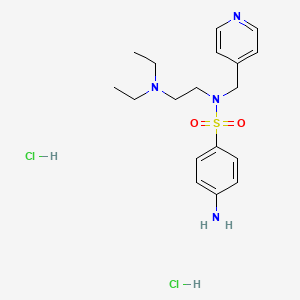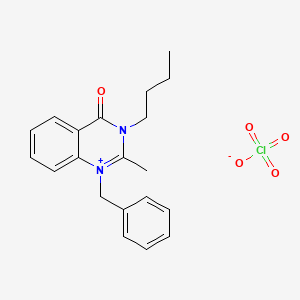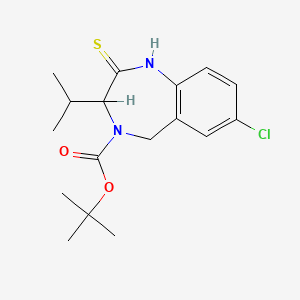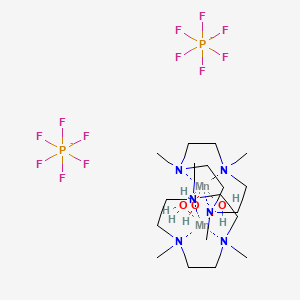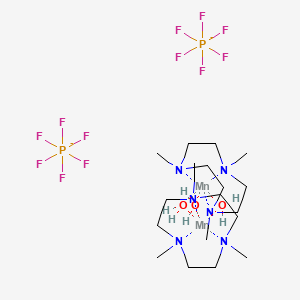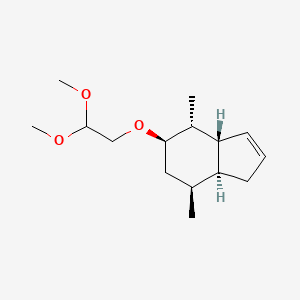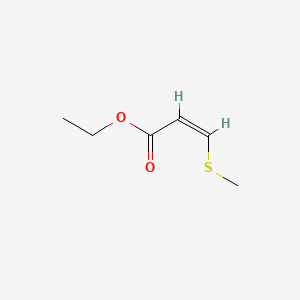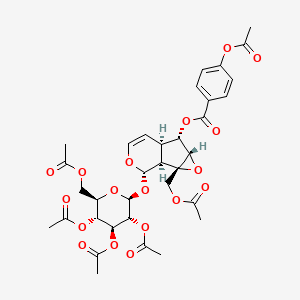
Catalposide hexaacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Catalposide hexaacetate is a derivative of catalposide, an iridoid glycoside found in various species of the genus Veronica, including Catalpa ovata and Pseudolysimachion lingifolium. Catalposide exhibits a range of biological activities, including anti-inflammatory, antinociceptive, antioxidant, hepatoprotective, and cytostatic effects . This compound is synthesized by acetylating catalposide, resulting in a compound with six acetate groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Catalposide hexaacetate is typically synthesized through the acetylation of catalposide. The process involves reacting catalposide with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure complete acetylation of the hydroxyl groups present in catalposide .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the extraction of catalposide from plant sources, followed by its acetylation using acetic anhydride and a suitable catalyst. The reaction conditions are optimized to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Catalposide hexaacetate undergoes various chemical reactions, including:
Hydrolysis: this compound can be hydrolyzed to yield catalposide and acetic acid.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Major Products Formed
Hydrolysis: Catalposide and acetic acid.
Reduction: Alcohol derivatives of this compound.
Oxidation: Various oxidized products depending on the specific conditions.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a model compound for studying acetylation reactions and the behavior of iridoid glycosides.
Biology: Investigated for its potential anti-inflammatory and antioxidant properties.
Medicine: Explored for its hepatoprotective and cytostatic effects, making it a candidate for drug development.
Wirkmechanismus
Catalposide hexaacetate exerts its effects through various molecular targets and pathways:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and mediators.
Antioxidant: Scavenges free radicals and reduces oxidative stress.
Hepatoprotective: Protects liver cells from damage by modulating oxidative stress and inflammation pathways.
Cytostatic: Inhibits cell proliferation by interfering with cell cycle progression and inducing apoptosis
Vergleich Mit ähnlichen Verbindungen
Catalposide hexaacetate can be compared with other iridoid glycosides and their derivatives:
Catalposide: The parent compound, which lacks the acetyl groups present in this compound.
Verproside: Another iridoid glycoside with similar biological activities.
Aucubin: An iridoid glycoside with hepatoprotective and anti-inflammatory properties.
Loganin: An iridoid glycoside known for its antioxidant and neuroprotective effects.
This compound is unique due to its multiple acetyl groups, which can influence its solubility, stability, and biological activity compared to its parent compound and other similar iridoid glycosides .
Eigenschaften
CAS-Nummer |
75559-00-1 |
|---|---|
Molekularformel |
C34H38O18 |
Molekulargewicht |
734.7 g/mol |
IUPAC-Name |
[(1S,2S,4S,5S,6R,10S)-2-(acetyloxymethyl)-10-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 4-acetyloxybenzoate |
InChI |
InChI=1S/C34H38O18/c1-15(35)43-13-24-27(46-18(4)38)28(47-19(5)39)29(48-20(6)40)33(49-24)51-32-25-23(11-12-42-32)26(30-34(25,52-30)14-44-16(2)36)50-31(41)21-7-9-22(10-8-21)45-17(3)37/h7-12,23-30,32-33H,13-14H2,1-6H3/t23-,24-,25-,26+,27-,28+,29-,30+,32+,33+,34-/m1/s1 |
InChI-Schlüssel |
YXSFGQOGWUFXCG-IFVPVEIWSA-N |
Isomerische SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@H]3[C@@H](C=CO2)[C@@H]([C@H]4[C@@]3(O4)COC(=O)C)OC(=O)C5=CC=C(C=C5)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C3C(C=CO2)C(C4C3(O4)COC(=O)C)OC(=O)C5=CC=C(C=C5)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9,18,27,36,37,39,40,41-octaza-38-aluminadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaen-38-yloxy-[9,18,27,36,37,39,40,41-octaza-38-aluminadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaen-38-yloxy(diphenyl)silyl]oxy-diphenylsilane](/img/structure/B12769554.png)
